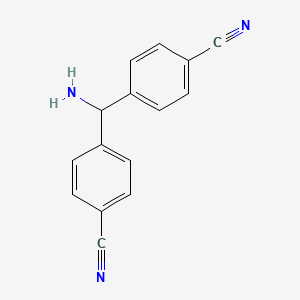

4,4'-(Aminomethylene)bis benzonitrile

Description

Structural Significance and Synthetic Utility of Bis-Aryl Nitriles and Amines

The structural framework of 4,4'-(Aminomethylene)bis(benzonitrile) is characterized by the presence of both nitrile and amine functional groups appended to a diarylmethane scaffold. Bis-aryl nitriles are a class of compounds that have garnered attention for their utility in the synthesis of a wide array of more complex molecules. The nitrile group is a versatile functional handle that can be readily converted into other functionalities such as amines, amides, and carboxylic acids, making it a valuable synthon in organic synthesis. nj-finechem.com Aryl nitriles are found in a range of pharmaceuticals, agrochemicals, and dyes. researchgate.net

Aromatic amines are a highly important class of organic compounds found in various natural products, functional materials, and pharmaceutical agents. nih.gov Their prevalence has spurred the development of numerous synthetic strategies for their construction. Multifunctional amines, in particular, are sought after for their ability to impart multiple desired properties in a single molecule. For instance, in the coatings industry, multifunctional amines can act as co-dispersants, improving stability and optical properties, while also enhancing film performance. pcimag.com The presence of an amine group in the structure of 4,4'-(Aminomethylene)bis(benzonitrile) suggests its potential utility in similar applications or as a monomer in polymerization reactions.

Position of 4,4'-(Aminomethylene)bis(benzonitrile) in Multifunctional Aromatic Systems

Multifunctional aromatic systems are molecules that contain several reactive sites or functional groups, allowing them to participate in a variety of chemical transformations or to exhibit a combination of useful properties. 4,4'-(Aminomethylene)bis(benzonitrile) is a prime example of such a system. The two nitrile groups offer sites for nucleophilic attack or reduction, while the secondary amine provides a point for N-alkylation, acylation, or other reactions characteristic of amines.

The diarylmethane core of the molecule provides a degree of conformational flexibility, which can be an important factor in the design of materials with specific physical properties. The spatial arrangement of the benzonitrile (B105546) units, dictated by the central methylene (B1212753) bridge, can influence how the molecule interacts with other molecules or organizes in the solid state.

Interdisciplinary Research Potential of 4,4'-(Aminomethylene)bis(benzonitrile)

The unique combination of functional groups in 4,4'-(Aminomethylene)bis(benzonitrile) opens up avenues for research across multiple scientific disciplines. In materials science, the presence of polar nitrile groups and a hydrogen-bonding amine group suggests that this molecule could be a building block for supramolecular assemblies or polymers with interesting thermal and electronic properties. The ability of nitrile groups to coordinate with metal ions also points towards potential applications in coordination chemistry and catalysis.

In medicinal chemistry, the diarylmethane scaffold is found in a number of biologically active compounds. While no specific biological activity has been reported for 4,4'-(Aminomethylene)bis(benzonitrile), its structure could serve as a starting point for the design of new therapeutic agents. The nitrile groups could be hydrolyzed to the corresponding amides or carboxylic acids, or reduced to amines, to generate a library of derivatives for biological screening.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C15H11N3 |

| Molecular Weight | 233.27 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Potential Research Applications

| Field | Potential Application |

| Polymer Chemistry | Monomer for the synthesis of polyamides, polyimides, or other polymers. |

| Materials Science | Building block for liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials. |

| Medicinal Chemistry | Scaffold for the development of novel therapeutic agents. |

| Coordination Chemistry | Ligand for the synthesis of metal complexes with catalytic or other interesting properties. |

Structure

3D Structure

Properties

Molecular Formula |

C15H11N3 |

|---|---|

Molecular Weight |

233.27 g/mol |

IUPAC Name |

4-[amino-(4-cyanophenyl)methyl]benzonitrile |

InChI |

InChI=1S/C15H11N3/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8,15H,18H2 |

InChI Key |

BZQUXXLKHRBHIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 4,4 Aminomethylene Bis Benzonitrile

Directed Synthesis of the Aminomethylene Bridge

The formation of the diarylmethylamine core of 4,4'-(Aminomethylene)bis(benzonitrile) is the critical step in its synthesis. This can be achieved through classical reductive amination techniques or more modern cross-coupling strategies.

Reductive Coupling and Condensation Strategies

Reductive amination of carbonyl compounds represents a direct and widely utilized method for the synthesis of amines. organicreactions.orgyoutube.com In the context of 4,4'-(Aminomethylene)bis(benzonitrile), this would likely involve the reaction of a suitable benzaldehyde (B42025) precursor.

One plausible approach is the reductive amination of 4-cyanobenzaldehyde (B52832) with ammonia. nih.govnih.gov This reaction proceeds through the initial formation of an imine intermediate from the condensation of the aldehyde and ammonia, which is then reduced in situ to the desired primary amine. Various reducing agents can be employed for this transformation. organicreactions.org

A related classical method is the Leuckart-Wallach reaction , which utilizes formic acid or its derivatives (like ammonium (B1175870) formate (B1220265) or formamide) as both the reducing agent and the nitrogen source. wikipedia.orgalfa-chemistry.commdma.chambeed.com This one-pot reaction converts aldehydes or ketones into their corresponding N-formylated amines, which can then be hydrolyzed to yield the primary amine. alfa-chemistry.com The reaction typically requires high temperatures. wikipedia.org

A hypothetical reaction scheme based on the Leuckart-Wallach reaction is presented below:

Table 1: Hypothetical Reductive Amination Conditions for the Synthesis of 4,4'-(Aminomethylene)bis(benzonitrile)

| Entry | Carbonyl Precursor | Nitrogen Source | Reducing Agent/Conditions | Expected Product |

| 1 | 4-Cyanobenzaldehyde | Ammonia | H₂, Iron Catalyst nih.gov | 4,4'-(Aminomethylene)bis(benzonitrile) |

| 2 | 4-Cyanobenzaldehyde | Ammonium Formate | Heat (120-130 °C) wikipedia.org | N-formyl-4,4'-(aminomethylene)bis(benzonitrile) |

| 3 | 4-Cyanobenzaldehyde | Formamide | Heat (>165 °C) wikipedia.org | N-formyl-4,4'-(aminomethylene)bis(benzonitrile) |

It is important to note that the direct condensation of two molecules of 4-cyanobenzaldehyde with a single nitrogen source to form the symmetric diarylmethylamine in a single step can be challenging and may lead to the formation of mono-arylated byproducts.

Palladium-Catalyzed Cross-Coupling Approaches to Aryl-Methylene Linkages

Modern synthetic methodologies offer alternative routes to diarylmethanes and their derivatives through palladium-catalyzed cross-coupling reactions. These methods provide a powerful tool for constructing the C(sp³)–C(sp²) bond of the aminomethylene bridge.

One such strategy involves the Suzuki-Miyaura coupling . A relevant study demonstrated the palladium-catalyzed reaction of benzylammonium salts with arylboronic acids. researchgate.net Applying this logic, a potential synthesis of a precursor to the target molecule could involve the coupling of a 4-cyanobenzylammonium salt with 4-cyanophenylboronic acid. Subsequent functional group transformations would be necessary to introduce the amino group.

A more direct, albeit hypothetical, approach could involve the palladium-catalyzed coupling of 4-cyanobenzyl bromide with an appropriate organometallic reagent derived from 4-aminobenzonitrile, or a protected version thereof. Research has shown the feasibility of coupling benzyl (B1604629) bromides with arylboronic acids. researchgate.net

Table 2: Proposed Palladium-Catalyzed Cross-Coupling Strategies

| Entry | Electrophile | Nucleophile | Catalyst/Ligand | Expected Intermediate/Product |

| 1 | 4-Cyanobenzylammonium salt | 4-Cyanophenylboronic acid | PdCl₂/PPh₃ researchgate.net | 4,4'-Methylenebis(benzonitrile) |

| 2 | 4-Cyanobenzyl bromide | 4-Cyanophenylboronic acid | Pd(dba)₂/NiXantPhos organic-chemistry.org | 4,4'-Methylenebis(benzonitrile) |

Functionalization and Derivatization of Benzonitrile (B105546) Moieties within the 4,4'-(Aminomethylene)bis(benzonitrile) Scaffold

The presence of two benzonitrile groups in the 4,4'-(aminomethylene)bis(benzonitrile) structure offers opportunities for further molecular elaboration. This allows for the synthesis of a variety of analogues with potentially modulated properties.

Regioselective Nitrile Introduction and Modification

The introduction of the nitrile functional group is a key aspect of the synthesis. If starting from precursors lacking the cyano groups, a cyanation reaction would be necessary. Palladium-catalyzed cyanation of aryl halides is a well-established method. mit.eduorganic-chemistry.orgorganic-chemistry.orgresearchgate.netgoogle.comnih.gov For instance, if a diarylmethylamine with bromo-substituents at the 4 and 4' positions were synthesized, a subsequent palladium-catalyzed cyanation using a cyanide source like K₄[Fe(CN)₆] could yield the target molecule. researchgate.netgoogle.comnih.gov

Conversely, the nitrile groups on the 4,4'-(aminomethylene)bis(benzonitrile) scaffold can be chemically transformed. For example, hydrolysis of the nitriles would yield the corresponding dicarboxylic acid, while reduction would afford the bis(aminomethyl) derivative.

Table 3: Potential Functionalization Reactions of the Benzonitrile Moieties

| Starting Material | Reagents and Conditions | Product |

| 4,4'-(Aminomethylene)bis(bromobenzene) | K₄[Fe(CN)₆], Pd Catalyst researchgate.netgoogle.comnih.gov | 4,4'-(Aminomethylene)bis(benzonitrile) |

| 4,4'-(Aminomethylene)bis(benzonitrile) | H₂O, H⁺ or OH⁻, Heat | 4,4'-(Aminomethylene)bis(benzoic acid) |

| 4,4'-(Aminomethylene)bis(benzonitrile) | LiAlH₄ or H₂/Catalyst | 4,4'-Bis(aminomethyl)diphenylmethanamine |

Synthesis of Substituted 4,4'-(Aminomethylene)bis(benzonitrile) Analogues

The synthesis of substituted analogues can be achieved by utilizing appropriately substituted starting materials in the synthetic pathways described in section 2.1. For example, using substituted 4-cyanobenzaldehydes in a reductive amination protocol would lead to analogues with substituents on the aromatic rings.

Furthermore, the synthesis of analogues of related compounds, such as 4'-((5-benzylidene-2,4-dioxothiazolidin-3-yl)methyl)biphenyl-2-carbonitrile, has been reported, indicating the feasibility of creating complex structures based on a biphenyl-2-carbonitrile scaffold. nih.gov This suggests that a variety of functional groups can be tolerated in multi-step synthetic sequences leading to complex benzonitrile-containing molecules. The synthesis of novel 3-methylated analogs of bioactive isoindolinones from 2-acetylbenzonitrile (B2691112) also highlights the potential for building complex heterocyclic systems from benzonitrile precursors. nih.gov

The development of synthetic routes to various substituted diarylmethanes and their derivatives provides a foundation for the potential synthesis of a wide array of 4,4'-(aminomethylene)bis(benzonitrile) analogues with diverse substitution patterns on the aromatic rings.

Advanced Spectroscopic and X Ray Crystallographic Analysis of 4,4 Aminomethylene Bis Benzonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Elucidating Complex Molecular Architectures

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For 4,4'-(Aminomethylene)bis(benzonitrile), ¹H NMR spectroscopy would be expected to reveal distinct signals for the different types of protons present in the molecule. The aromatic protons on the two benzonitrile (B105546) rings would appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The chemical shift of these protons would be influenced by the electron-withdrawing cyano group and the electron-donating aminomethylene bridge. The methylene (B1212753) protons (-CH₂-) of the bridge would likely appear as a singlet, integrating to two protons. The amine proton (-NH-) would also produce a singlet, though its chemical shift could be broad and variable depending on the solvent and concentration.

¹³C NMR spectroscopy would provide complementary information, with distinct signals for each unique carbon atom. The nitrile carbons (-C≡N) would appear in the characteristic downfield region for cyano groups. The quaternary carbons of the benzene rings attached to the cyano and aminomethylene groups, as well as the protonated aromatic carbons, would each give rise to specific resonances. The methylene carbon of the bridge would be observed in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4,4'-(Aminomethylene)bis(benzonitrile) (Note: This table is illustrative of expected data as specific experimental values are not publicly available.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -CN) | 7.6 - 7.8 | 132 - 134 |

| Aromatic CH (meta to -CN) | 7.4 - 7.6 | 129 - 131 |

| Methylene (-CH₂-) | 4.0 - 4.5 | 45 - 55 |

| Amine (-NH-) | 1.5 - 3.0 (variable) | N/A |

| Quaternary C (ipso to -CN) | N/A | 110 - 115 |

| Quaternary C (ipso to -CH₂-) | N/A | 140 - 145 |

| Nitrile (-C≡N) | N/A | 118 - 122 |

Vibrational Spectroscopy (Infrared and Raman) for Characterization of Functional Groups and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups within a molecule. These techniques are based on the principle that chemical bonds vibrate at specific, quantized frequencies.

For 4,4'-(Aminomethylene)bis(benzonitrile), the most characteristic vibrational modes would be associated with the nitrile (-C≡N) and the amine (N-H) functional groups. The C≡N stretching vibration is expected to produce a strong, sharp absorption band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. This band would also be prominent in the Raman spectrum.

The N-H stretching vibration of the primary amine would likely appear as one or two bands in the region of 3300-3500 cm⁻¹ in the IR spectrum. The presence of intermolecular hydrogen bonding could lead to a broadening and shifting of these bands to lower frequencies. The N-H bending vibration would be observed in the 1590-1650 cm⁻¹ region.

Other significant vibrations would include the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the methylene group (around 2850-2960 cm⁻¹), as well as C=C stretching vibrations of the aromatic rings in the 1400-1600 cm⁻¹ region. By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, confirming the presence of the key functional groups and providing insights into intermolecular interactions.

Table 2: Expected Vibrational Frequencies for 4,4'-(Aminomethylene)bis(benzonitrile) (Note: This table is illustrative of expected data as specific experimental values are not publicly available.)

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Weak | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Strong | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Medium |

| C≡N Stretch | 2220 - 2260 | Strong | Strong |

| N-H Bend | 1590 - 1650 | Medium | Weak |

| Aromatic C=C Stretch | 1400 - 1600 | Strong | Strong |

High-Resolution Mass Spectrometry for Definitive Molecular Formula and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS can provide an unambiguous molecular formula.

For 4,4'-(Aminomethylene)bis(benzonitrile) (C₁₅H₁₁N₃), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within a few parts per million) would confirm the elemental composition.

Furthermore, fragmentation studies, often performed using techniques like tandem mass spectrometry (MS/MS), can provide valuable structural information. The molecule would be expected to fragment in a predictable manner upon ionization. For instance, cleavage of the C-N bond of the aminomethylene bridge could lead to the formation of a stable benzyl-type cation. The fragmentation pattern serves as a fingerprint for the molecule and helps to confirm the connectivity of its constituent parts.

Table 3: Predicted High-Resolution Mass Spectrometry Data for 4,4'-(Aminomethylene)bis(benzonitrile) (Note: This table is illustrative of expected data as specific experimental values are not publicly available.)

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Major Fragmentation Pathways |

| [C₁₅H₁₁N₃]⁺ | 233.0953 | (To be determined) | Loss of HCN, cleavage of the aminomethylene bridge |

| [C₁₅H₁₂N₃]⁺ ([M+H]⁺) | 234.1031 | (To be determined) |

Single-Crystal X-ray Diffraction for Precise Determination of Three-Dimensional Structure and Packing

Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise coordinates of each atom in the unit cell, as well as bond lengths, bond angles, and torsional angles.

A successful crystallographic analysis of 4,4'-(Aminomethylene)bis(benzonitrile) would provide a wealth of structural information. It would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state, including the dihedral angles between the two phenyl rings. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group and π-π stacking between the aromatic rings, which govern the crystal packing. This information is crucial for understanding the solid-state properties of the material.

Table 4: Illustrative Single-Crystal X-ray Diffraction Parameters for 4,4'-(Aminomethylene)bis(benzonitrile) (Note: This table is a template of expected data as a crystal structure has not been publicly reported.)

| Parameter | Expected Value/Information |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |

| Key Bond Lengths (e.g., C-C, C-N, C≡N) | To be determined |

| Key Bond Angles (e.g., C-N-C, C-C-C) | To be determined |

| Dihedral Angle between Phenyl Rings | To be determined |

| Hydrogen Bonding Interactions | To be determined |

Chiroptical Spectroscopic Methods for Enantiomeric Characterization (If Chiral Variants are Synthesized)

The parent molecule, 4,4'-(Aminomethylene)bis(benzonitrile), is achiral. However, if chiral derivatives were to be synthesized, for example by introducing a chiral substituent on the methylene bridge or by creating atropisomers through steric hindrance, chiroptical spectroscopic methods would be essential for their characterization.

Techniques such as Circular Dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light. A chiral molecule will exhibit a characteristic CD spectrum with positive and negative bands (Cotton effects) that are a unique fingerprint of its absolute configuration. The synthesis and separation of enantiomers of a chiral derivative of 4,4'-(Aminomethylene)bis(benzonitrile) would be followed by CD analysis to confirm their enantiomeric purity and assign their absolute configuration, often with the aid of theoretical calculations.

As of now, there is no readily available scientific literature describing the synthesis and chiroptical analysis of chiral variants of 4,4'-(Aminomethylene)bis(benzonitrile). This remains a potential area for future research, which could lead to the development of new chiral materials with interesting optical properties.

Table 5: Hypothetical Chiroptical Data for a Chiral Derivative of 4,4'-(Aminomethylene)bis(benzonitrile) (Note: This table is a template as no chiral derivatives have been reported.)

| Enantiomer | Wavelength (nm) | Molar Circular Dichroism (Δε, M⁻¹cm⁻¹) |

| (R)-enantiomer | (To be determined) | (To be determined) |

| (S)-enantiomer | (To be determined) | (To be determined) |

Theoretical and Computational Chemistry of 4,4 Aminomethylene Bis Benzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry, and Energetic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govsynopsys.com For 4,4'-(Aminomethylene)bis benzonitrile (B105546), DFT calculations are instrumental in determining its optimized molecular geometry, electronic energy, and various thermodynamic properties. fu-berlin.de These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. coe.edu

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's shape and steric properties. Energetic properties, such as the total electronic energy, enthalpy, and Gibbs free energy, can be calculated for the optimized structure. These values are crucial for assessing the molecule's stability and for calculating the thermodynamics of potential reactions.

Table 1: Hypothetical DFT-Calculated Energetic Properties of 4,4'-(Aminomethylene)bis benzonitrile

| Property | Value |

| Total Electronic Energy | -818.5 Hartree |

| Enthalpy | -818.4 Hartree |

| Gibbs Free Energy | -818.5 Hartree |

| Dipole Moment | 2.5 Debye |

Note: The data in this table is hypothetical and serves as a representative example of what might be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Understanding Reactivity and Electron Transfer Characteristics

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgfiveable.me The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. libretexts.org

The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are critical indicators of a molecule's reactivity and kinetic stability. taylorandfrancis.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The spatial distribution of the HOMO and LUMO can identify the likely sites for nucleophilic and electrophilic attack, respectively. ucsb.edu For this compound, the HOMO is expected to be localized around the electron-rich amino group, while the LUMO may be distributed over the benzonitrile rings.

Table 2: Hypothetical FMO Properties of this compound

| Property | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is hypothetical and for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements of bonds, lone pairs, and core orbitals. uni-muenchen.de This approach provides a quantitative picture of the bonding and charge distribution within a molecule. youtube.comyoutube.com

NBO analysis can elucidate important chemical concepts such as hybridization, bond polarity, and charge delocalization. researchgate.net For this compound, NBO analysis would reveal the natural atomic charges on each atom, providing insight into the molecule's electrostatic potential. Furthermore, it can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These donor-acceptor interactions, often analyzed using second-order perturbation theory, are crucial for understanding hyperconjugation and resonance effects that contribute to molecular stability. researchgate.net

Table 3: Hypothetical NBO Analysis Results for Selected Atoms in this compound

| Atom | Natural Charge (e) |

| N (amino) | -0.85 |

| C (methylene) | +0.15 |

| N (nitrile) | -0.50 |

Note: The data in this table is hypothetical and intended to be representative.

Molecular Dynamics Simulations for Conformational Landscape and Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape and dynamic behavior of a molecule in a specific environment, such as in a solvent. acs.orgresearchgate.net

Mechanistic Investigations of Reactions Involving this compound via Computational Pathways

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. rsc.orgscholaris.ca By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states. acs.orgnih.gov For this compound, several types of reactions could be mechanistically investigated using computational methods.

For instance, the reactivity of the amino group as a nucleophile could be explored. A hypothetical reaction could be its acylation with an acyl chloride. DFT calculations could be used to model the reaction pathway, locate the transition state for the nucleophilic attack of the nitrogen on the carbonyl carbon, and calculate the activation energy. This would provide a quantitative measure of the reaction's feasibility. Similarly, reactions involving the nitrile groups, such as hydrolysis or cycloadditions, could be studied. The computational investigation of these pathways would involve optimizing the geometries of all stationary points along the reaction coordinate and calculating their relative energies to construct a detailed reaction profile. researchgate.net

Reactivity and Transformational Chemistry of 4,4 Aminomethylene Bis Benzonitrile

Chemical Transformations at the Aminomethylene Bridge

The primary amine of the aminomethylene bridge is a key site for nucleophilic reactions, allowing for the straightforward introduction of various functional groups and the extension of the molecular framework.

Amide, Urea (B33335), and Thiourea (B124793) Formation

The primary amine in 4,4'-(Aminomethylene)bis(benzonitrile) readily undergoes acylation and related reactions to form stable amide, urea, and thiourea linkages. These functional groups are prevalent in medicinal chemistry and materials science due to their hydrogen bonding capabilities and structural rigidity. nih.govbohrium.com

Amide Bond Formation: The reaction of 4,4'-(Aminomethylene)bis(benzonitrile) with carboxylic acids or their activated derivatives (such as acyl chlorides or anhydrides) yields N-substituted amides. This transformation is one of the most fundamental in organic synthesis. luxembourg-bio.com Typically, the reaction with a carboxylic acid requires a coupling reagent, like dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxyl group for nucleophilic attack by the amine. luxembourg-bio.com Alternatively, more reactive acyl chlorides can react directly with the amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Urea and Thiourea Derivatives: Urea and thiourea derivatives are synthesized by reacting the primary amine with isocyanates and isothiocyanates, respectively. researchgate.net These addition reactions are generally high-yielding and proceed under mild conditions. The resulting urea or thiourea moiety can significantly influence the biological activity and physicochemical properties of the parent molecule. nih.govuea.ac.uk These structural motifs are considered "privileged structures" in medicinal chemistry, appearing in a wide variety of therapeutic agents. bohrium.comrsc.org

| Derivative | Reagent | General Reaction Conditions | Resulting Linkage |

| Amide | Carboxylic Acid (+ Coupling Agent) or Acyl Chloride | Room temperature to mild heating, various solvents (e.g., DCM, DMF) | -NH-C(O)-R |

| Urea | Isocyanate (R-N=C=O) | Room temperature, aprotic solvent (e.g., THF, CH2Cl2) | -NH-C(O)-NH-R |

| Thiourea | Isothiocyanate (R-N=C=S) | Room temperature, aprotic solvent (e.g., THF, CH2Cl2) | -NH-C(S)-NH-R |

This table provides an interactive overview of the formation of amide, urea, and thiourea derivatives from the aminomethylene bridge.

Imine and Schiff Base Condensations

The primary amine of 4,4'-(Aminomethylene)bis(benzonitrile) can condense with aldehydes or ketones to form imines, also known as Schiff bases. ijacskros.comresearchgate.net This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). ijacskros.comresearchgate.net

The formation of Schiff bases is typically catalyzed by either acid or base and is often reversible. ijacskros.com The reaction is usually carried out by refluxing equimolar amounts of the amine and the carbonyl compound in a suitable solvent like ethanol, with the removal of water driving the equilibrium towards the product. ijacskros.comresearchgate.net The resulting bis-benzonitrile Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems and have been investigated for their coordination chemistry with metal ions. scirp.orgzu.edu.pk

| Carbonyl Reactant | Catalyst (Typical) | General Reaction Conditions | Product Type |

| Aromatic Aldehyde (e.g., Benzaldehyde) | Acetic Acid (catalytic amount) | Reflux in ethanol | Aromatic Schiff Base |

| Aliphatic Aldehyde (e.g., Acetaldehyde) | Acid or Base | Varies, often mild heating | Aliphatic Schiff Base |

| Ketone (e.g., Acetone) | Acid catalyst, requires harsher conditions | Reflux, water removal (e.g., Dean-Stark) | Ketimine |

This interactive table summarizes the conditions for Schiff base formation with different carbonyl compounds.

Reactivity of the Benzonitrile (B105546) Groups

The two benzonitrile groups on the aromatic rings are robust functionalities that can undergo a variety of chemical transformations, including reduction, hydrolysis, and cycloaddition reactions, providing pathways to further functionalize the molecule.

Selective Reduction and Hydrolysis

Selective Reduction: The nitrile (cyano) group can be selectively reduced to a primary amine (aminomethyl group). The catalytic hydrogenation of nitriles is a common and atom-efficient method for synthesizing primary amines. researchgate.net This transformation can be achieved using various transition metal catalysts, such as platinum, palladium, or rhodium on a carbon support, under a hydrogen atmosphere. researchgate.netresearchgate.net The choice of catalyst and reaction conditions is crucial to prevent the formation of secondary and tertiary amine byproducts. researchgate.net For instance, platinum on carbon (Pt/C) has been shown to be effective for the selective hydrogenation of benzonitrile to benzylamine (B48309) under mild pressure and temperature. researchgate.net Chemical reducing agents like lithium aluminum hydride (LiAlH4) can also be used, although catalytic methods are often preferred for their environmental and safety advantages. thieme-connect.de

Hydrolysis: The benzonitrile groups can be hydrolyzed to carboxylic acid groups under either acidic or basic conditions. embibe.comdoubtnut.com Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water, eventually leading to a carboxylic acid and an ammonium (B1175870) ion. youtube.com Base-catalyzed hydrolysis proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, forming an intermediate that, after protonation during workup, yields a carboxylate salt. youtube.comyoutube.com Complete hydrolysis of 4,4'-(Aminomethylene)bis(benzonitrile) would result in the formation of 4,4'-(aminomethylene)bis(benzoic acid).

| Transformation | Reagents/Catalyst | Product Functional Group | Key Considerations |

| Reduction | H2, Pt/C or Raney Ni | -CH2NH2 | Control of selectivity to avoid secondary/tertiary amines. researchgate.net |

| Acid Hydrolysis | H3O+ (e.g., aq. HCl, H2SO4), heat | -COOH | Harsh conditions may be required for complete conversion. embibe.com |

| Base Hydrolysis | NaOH or KOH (aq.), heat | -COO- (then -COOH upon acidification) | Reaction proceeds via a carboxamide intermediate. youtube.com |

This interactive table outlines the primary methods for the reduction and hydrolysis of the benzonitrile groups.

Click Chemistry and Heterocyclic Annulation Reactions (e.g., Triazole Formation)

While the nitrile group does not directly participate in the most common copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, it is a valuable precursor for forming various heterocyclic rings. organic-chemistry.orgdergipark.org.tr Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. tcichemicals.com

Triazole Formation: One of the most prominent applications of click chemistry is the formation of 1,2,3-triazoles from azides and alkynes. nih.gov To utilize this chemistry, the benzonitrile groups of 4,4'-(Aminomethylene)bis(benzonitrile) would first need to be converted into either azide (B81097) or alkyne functionalities. More directly, nitriles can participate in other cycloaddition reactions to form different heterocycles. For example, the synthesis of 1,2,4-triazole (B32235) derivatives can be achieved from nitriles. frontiersin.org This often involves converting the nitrile to an intermediate such as an amidine or amidrazone, which then undergoes cyclization with another reagent. isres.orgresearchgate.net The synthesis of biphenyl-triazole-benzonitrile derivatives has been reported as a strategy in medicinal chemistry, highlighting the value of combining these structural motifs. nih.gov

Catalytic Applications in the Synthesis of Derivatives of 4,4'-(Aminomethylene)bis(benzonitrile)

Catalysis plays a crucial role in the efficient and selective synthesis of derivatives from 4,4'-(Aminomethylene)bis(benzonitrile). Various catalytic systems are employed to facilitate the transformations at both the aminomethylene bridge and the benzonitrile groups.

Nitrile Reduction: The selective hydrogenation of the benzonitrile groups to primary amines is heavily reliant on heterogeneous transition-metal catalysts. Systems like platinum on carbon (Pt/C), Raney nickel (Raney-Ni), and rhodium-based catalysts are widely used. researchgate.netthieme-connect.de Homogeneous catalysts, such as ruthenium–N-heterocyclic carbene complexes, have also been developed for this transformation, offering high selectivity for the primary amine product. thieme-connect.de

Amide Formation: While stoichiometric coupling reagents are common, catalytic methods for direct amidation of the primary amine with carboxylic acids are an area of ongoing research. These methods aim to improve atom economy and reduce waste.

Click and Cycloaddition Reactions: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone of click chemistry for triazole synthesis. organic-chemistry.orgaurigeneservices.com Should the benzonitrile groups be converted to the necessary functionalities, catalysts like copper(I) salts (often generated in situ from CuSO4 and a reducing agent like sodium ascorbate) would be employed. nih.gov Ruthenium catalysts are also used for similar cycloadditions, often yielding different regioisomers. organic-chemistry.org

Applications of 4,4 Aminomethylene Bis Benzonitrile in Materials Science and Supramolecular Chemistry

Polymer Chemistry and Functional Polymer Design

The presence of a reactive secondary amine and two nitrile groups makes 4,4'-(Aminomethylene)bis(benzonitrile) a promising candidate for use in polymer chemistry, both as a monomer and as a cross-linking agent.

Monomer in Polycondensation and Addition Polymerizations

Aromatic diamines are fundamental building blocks for high-performance polymers such as polyamides and polyimides, known for their excellent thermal stability and mechanical properties. nih.gov While 4,4'-(Aminomethylene)bis(benzonitrile) is a secondary amine, its structure is analogous to other aromatic diamines like 4,4'-diaminodiphenylmethane, which is extensively used in polymer synthesis.

In polycondensation reactions, the secondary amine group of 4,4'-(Aminomethylene)bis(benzonitrile) could react with dicarboxylic acid chlorides or dianhydrides to form polyamides and polyimides, respectively. The incorporation of the benzonitrile (B105546) groups into the polymer backbone would be expected to enhance the thermal stability and potentially introduce liquid crystalline properties or afford sites for subsequent cross-linking reactions. For instance, novel polyamides and poly(amide-imide)s have been synthesized from 2,2-bis(4-aminophenoxy) benzonitrile, demonstrating good thermal stability with glass transition temperatures ranging from 235 to 298 °C. researchgate.net Similarly, polyimides with N-benzonitrile side groups have been shown to be readily soluble in organic solvents and exhibit high glass-transition temperatures (up to 291 °C) and thermal stability (up to 420 °C). rsc.org

The properties of polymers derived from aromatic diamines are highly dependent on the structure of both the diamine and the co-monomer. The table below illustrates the thermal properties of polyimides synthesized from different aromatic diamines and dianhydrides, providing a reference for the potential properties of polymers derived from 4,4'-(Aminomethylene)bis(benzonitrile).

| Aromatic Diamine | Dianhydride | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) |

| 4,4'-Oxydianiline (ODA) | Pyromellitic dianhydride (PMDA) | 302 °C mdpi.com | >500 °C |

| 4,4'-Oxydianiline (ODA) | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | 276 °C mdpi.com | >500 °C |

| 4,4'-Oxydianiline (ODA) | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | ~330 °C | ~520 °C |

| 2,2'-Dimethylbenzidine | Pyromellitic dianhydride (PMDA) | 340 °C nih.gov | >500 °C nih.gov |

This table presents data for polymers made from analogous aromatic diamines to provide a comparative context.

Cross-linking Agent for Advanced Polymeric Materials

The amine functionality of 4,4'-(Aminomethylene)bis(benzonitrile) also suggests its use as a cross-linking agent, particularly for epoxy resins. Aromatic amines are a common class of curing agents for epoxy resins, leading to thermosets with high thermal stability and chemical resistance. scielo.br The reaction between the amine groups and the epoxide rings of the resin forms a highly cross-linked, three-dimensional network.

The structure of the amine curing agent significantly influences the properties of the cured epoxy. For example, the use of 4,4'-diaminodiphenylmethane (DDM) as a curing agent for epoxy resins can result in glass transition temperatures (Tg) ranging from 33.9 °C to 140.0 °C, depending on the concentration of the curing agent. researchgate.net A study on a trifunctional epoxy resin cured with DDM reported a glass transition temperature of 240.2°C. researchgate.net The nitrile groups in 4,4'-(Aminomethylene)bis(benzonitrile) could further react at elevated temperatures through cyclotrimerization to form triazine rings, leading to an even higher cross-link density and enhanced thermal stability. Blends of epoxy/amine systems with phthalonitrile (B49051) have shown an increase in the glass transition temperature and a significant increase in char yield at high temperatures, indicating improved thermal stability. nih.govresearchgate.net

The following table summarizes the effect of different aromatic amine curing agents on the thermal properties of epoxy resins.

| Epoxy Resin | Aromatic Amine Curing Agent | Glass Transition Temperature (Tg) |

| Diglycidyl ether of bisphenol A (DGEBA) | 4,4'-Diaminodiphenylmethane (DDM) | 140.0 °C researchgate.net |

| Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) | 4,4'-Diaminodiphenyl sulfone (DDS) | ~250 °C |

| Trifunctional epoxy resin | 4,4'-Diaminodiphenylmethane (DDM) | 240.2 °C researchgate.net |

This table provides comparative data for epoxy resins cured with analogous aromatic diamines.

Supramolecular Assemblies and Molecular Recognition

The benzonitrile moieties in 4,4'-(Aminomethylene)bis(benzonitrile) are capable of participating in non-covalent interactions, making this molecule a potential building block for supramolecular chemistry.

Design of Host Molecules for Specific Guest Binding

The electron-rich nitrogen atom and the aromatic π-system of the benzonitrile group can engage in hydrogen bonding, π-π stacking, and dipole-dipole interactions. acs.org These interactions are fundamental to the design of host molecules that can selectively bind to specific guest molecules. mdpi.comthno.org A recent study demonstrated the precise recognition of a variety of benzonitrile derivatives by a phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle. nih.govnih.gov The binding was driven by a combination of C-H···N, C-H···π, and C-H···O interactions, effectively locking the benzonitrile guest within the host's cavity. nih.gov This suggests that a molecule like 4,4'-(Aminomethylene)bis(benzonitrile), with its two benzonitrile units, could be incorporated into larger macrocyclic structures designed to recognize specific guest molecules.

Self-Assembly of Ordered Supramolecular Architectures

The same non-covalent interactions that drive host-guest binding can also lead to the self-assembly of molecules into well-ordered, one-, two-, or three-dimensional structures. The planar and rigid nature of the phenyl rings, combined with the polar nitrile groups, could direct the assembly of 4,4'-(Aminomethylene)bis(benzonitrile) or its derivatives into ordered arrangements. For instance, molecules containing benzene (B151609) and triazine cores functionalized with flexible groups have been shown to self-assemble into different motifs. The formation of these supramolecular architectures is a delicate balance between molecule-molecule and molecule-substrate interactions.

Optoelectronic Materials and Device Components

Polymers and small molecules containing benzonitrile groups have shown promise in the field of optoelectronics due to their electronic and optical properties. researchgate.net Benzonitrile is an electron-withdrawing group, which can be used to tune the electronic properties of conjugated molecules and polymers.

Benzonitrile-based derivatives have been investigated for their potential in all-optical switching and have even demonstrated white light emission from a single compound. researchgate.net Furthermore, carbazole-benzonitrile derivatives have been successfully employed as universal hosts for high-efficiency blue phosphorescent and thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs). rsc.org A benzonitrile-based polymer has also been used as a host for green and blue TADF OLEDs. researchgate.net

| Polymer System | Absorption Max (nm) | Emission Max (nm) | Application |

| Carbazole-benzonitrile derivative (3-CzPB) | ~350 | ~400 | Host for blue OLEDs rsc.org |

| Benzonitrile-based AIE polymer | ~380 | ~470 | Host for blue and green TADF OLEDs researchgate.net |

This table presents data for polymers containing benzonitrile moieties to illustrate their potential in optoelectronic applications.

Role in Charge Transport Layers (focus on molecular interaction)

While direct studies on 4,4'-(Aminomethylene)bis(benzonitrile) in charge transport layers (CTLs) are not extensively documented, the functions of its constituent chemical groups are well-understood in similar materials, allowing for a clear elucidation of its potential role. Analogous polarized molecules, such as 4-(aminomethyl) benzonitrile hydrochloride (AMBNCl), have been shown to be effective additives in the perovskite layers of solar cells. researchgate.net These molecules improve device efficiency and stability by passivating defects, optimizing energy level alignment, and reducing non-radiative carrier recombination. researchgate.net

The efficacy of such molecules stems from specific molecular interactions. The electron-withdrawing nature of the nitrile (-C≡N) groups and the polar character of the amino (-NH-) group in 4,4'-(Aminomethylene)bis(benzonitrile) are central to its potential function in CTLs.

Defect Passivation: In materials like perovskites, under-coordinated metal ions (e.g., Pb²⁺) can act as charge traps, hindering device performance. The nitrogen atoms in both the amino and nitrile groups of 4,4'-(Aminomethylene)bis(benzonitrile) can act as Lewis bases, donating lone-pair electrons to coordinate with these electron-deficient sites. This interaction passivates the defects, leading to improved charge transport and extraction. researchgate.net

Energy Level Alignment: The strong dipole moment of the nitrile groups can influence the electronic landscape at the interface between the CTL and the active material layer. By forming a well-ordered molecular layer, 4,4'-(Aminomethylene)bis(benzonitrile) could create an interfacial dipole that tunes the energy levels, facilitating more efficient charge transfer (either electrons or holes) and reducing the energy barrier for charge extraction.

Intermolecular Interactions: The planar structure of the benzonitrile units promotes π-π stacking interactions between adjacent molecules. These interactions are crucial for forming ordered thin films and creating efficient pathways for charge hopping between molecules, which is a fundamental mechanism of charge transport in organic semiconductor materials.

| Functional Group | Type of Interaction | Effect on Charge Transport |

| Amino (-NH-) Group | Lewis base coordination, Hydrogen bonding | Passivates cationic defects, anchors molecule to surfaces |

| Nitrile (-C≡N) Group | Lewis base coordination, Dipole-dipole interactions | Passivates cationic defects, modifies energy levels at interfaces |

| Benzene Rings | π-π stacking | Facilitates intermolecular charge hopping and ordered film formation |

Development of Fluorescent and Chromogenic Materials

The combination of an electron-donating amino group and electron-withdrawing benzonitrile groups within a single molecular framework makes 4,4'-(Aminomethylene)bis(benzonitrile) a promising candidate for fluorescent and chromogenic materials. This arrangement is characteristic of "push-pull" fluorophores, where intramolecular charge transfer (ICT) is the primary mechanism for fluorescence.

Upon excitation with light, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating amino group, to the lowest unoccupied molecular orbital (LUMO), which is localized on the electron-withdrawing benzonitrile moieties. This excited state has a significant charge separation, making it highly sensitive to the polarity of its environment.

Key photophysical properties and their origins include:

Solvatochromism: Due to the large change in dipole moment between the ground and excited states, the emission wavelength of 4,4'-(Aminomethylene)bis(benzonitrile) is expected to be highly dependent on solvent polarity. In polar solvents, the excited state is stabilized, leading to a lower energy gap and a red-shift in the fluorescence spectrum. This property is valuable for creating chemical sensors that report on environmental polarity.

Quantum Yield: The fluorescence quantum yield—the efficiency of converting absorbed light into emitted light—is influenced by the rigidity of the molecule. The flexible aminomethylene linker can allow for non-radiative decay pathways through molecular vibrations and rotations, which may quench fluorescence. However, incorporating such a molecule into a rigid matrix or a polymer backbone can restrict these motions and enhance emission intensity.

Aggregation-Induced Emission (AIE): While many fluorophores suffer from quenching in the solid state due to aggregation, some molecules with flexible linkers exhibit the opposite effect, known as AIE. In dilute solutions, the flexible parts of the molecule can rotate freely, dissipating energy non-radiatively. In an aggregated or solid state, these rotations are restricted, which blocks the non-radiative decay channels and forces the molecule to release its energy as light, leading to strong fluorescence. The structure of 4,4'-(Aminomethylene)bis(benzonitrile) makes it a candidate for potential AIE activity.

Research on related benzonitrile-based chromophores has demonstrated their utility as fluorescent dyes with significant Stokes shifts (the difference between absorption and emission maxima), a desirable property that minimizes self-absorption and improves detection sensitivity. nih.gov

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

Ligand Design for Metal Complexation

In coordination chemistry, 4,4'-(Aminomethylene)bis(benzonitrile) can be classified as a multidentate ligand, possessing multiple potential binding sites for metal ions. The two nitrogen atoms of the nitrile groups and the nitrogen atom of the central amino group can all act as Lewis bases to coordinate with metal centers. This versatility allows for the formation of diverse and complex metal-ligand structures.

The design considerations for using this molecule as a ligand include:

Coordination Modes: It can act as a bridging ligand, where the two terminal nitrile groups bind to two different metal centers, linking them together. This is a common strategy for building coordination polymers and networks. researchgate.net Alternatively, it could act as a chelating ligand, although the formation of a large, flexible chelate ring involving the central amine and one or both nitrile groups would depend on the preferred coordination geometry of the metal ion.

Flexibility and Geometry: The methylene (B1212753) bridge (-CH₂-) provides significant conformational flexibility. This allows the two benzonitrile groups to rotate, enabling the ligand to adapt to the geometric requirements of different metal ions or to bridge metal centers at varying distances and angles. This adaptability is crucial in the self-assembly of complex supramolecular architectures. Studies on similar ligands with flexible linkers have shown they can create defined pockets for hosting two metal centers in close proximity. nih.gov

Electronic Effects: The electron-deficient nature of ligands containing benzonitrile can be beneficial in catalysis. By coordinating to a metal center, such ligands can modulate its electronic properties, for example, by promoting reductive elimination steps in cross-coupling reactions. richmond.edu

| Potential Coordination Site | Binding Characteristic | Role in Complex |

| Nitrile Nitrogen (x2) | σ-donor | Primary binding site for bridging metal centers |

| Amino Nitrogen | σ-donor | Potential secondary or chelating binding site |

| Methylene Bridge | Non-coordinating | Provides conformational flexibility |

Building Block for Porous Materials

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters (nodes) linked by organic molecules (linkers or struts). The properties of a MOF—such as its pore size, shape, and chemical functionality—are determined by the geometry and chemistry of its constituent nodes and linkers. escholarship.org

4,4'-(Aminomethylene)bis(benzonitrile) is a well-suited candidate to act as an organic linker in the synthesis of MOFs.

Connectivity and Topology: As a ditopic linker, its two terminal nitrile groups can connect to two separate metal nodes. The V-shape and flexibility of the molecule would lead to the formation of three-dimensional networks with specific topologies, distinct from those formed by rigid, linear linkers like terephthalic acid. researchgate.net This can result in porous materials with unique pore architectures.

Pore Functionalization: The inwardly-pointing amino group would decorate the walls of the resulting pores. This functional group can serve as a site for post-synthetic modification, where additional chemical moieties can be attached after the framework has been constructed. Furthermore, the basic amino groups can act as active sites for catalysis or as preferential binding sites for specific guest molecules, such as acidic gases like CO₂ or SO₂.

Mixed-Linker Systems: The molecule could be used in conjunction with other linkers of different lengths or functionalities to create multivariate or mixed-linker MOFs. researchgate.net This strategy allows for fine-tuning of the framework's properties, creating materials with precisely controlled pore environments and enhanced functional complexity. escholarship.org The use of linkers with varied functionalities is a key approach to developing advanced MOFs for applications in gas storage, separation, and catalysis. rsc.org

Emerging Research Directions for 4,4 Aminomethylene Bis Benzonitrile

Rational Design of Derivatives with Tunable Electronic and Steric Properties

The rational design of derivatives of 4,4'-(Aminomethylene)bis benzonitrile (B105546) is a key area of research aimed at fine-tuning its chemical and physical properties for specific applications. By strategically modifying the molecular structure, scientists can control its electronic and steric characteristics, thereby influencing its reactivity, photophysical behavior, and interaction with other molecules.

The electronic properties of the core structure can be systematically altered by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic rings. For instance, the addition of EDGs like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups would increase the electron density of the aromatic system, potentially shifting its absorption and emission spectra to longer wavelengths and enhancing its fluorescence quantum yield. Conversely, incorporating EWGs such as nitro (-NO₂) or trifluoromethyl (-CF₃) groups would lower the electron density, which can be useful for applications in electronic materials or for enhancing reactivity at specific sites. This approach is analogous to the design of other functional dyes, where substitution patterns are used to achieve a desired range of optical properties. researchgate.netrsc.org

Steric effects are also a critical design parameter. The introduction of bulky substituents near the central aminomethylene bridge can impose conformational constraints, influencing the molecule's three-dimensional shape and its ability to pack in the solid state. This can be exploited to control crystal engineering, solubility, and the accessibility of the reactive sites. For example, in cross-coupling reactions, steric hindrance can dictate the site-selectivity of a reaction, allowing for the preferential functionalization of one aromatic ring over the other. researchgate.net Research on benzophenone (B1666685) derivatives has shown that the position of substituents (ortho, meta, para) significantly impacts molecular reactivity and energy levels, a principle directly applicable to the design of novel 4,4'-(Aminomethylene)bis benzonitrile derivatives. ufms.br

Table 1: Potential Modifications for Tuning Properties of this compound Derivatives

| Modification Type | Example Substituent | Position on Phenyl Ring | Predicted Effect on Electronic Properties | Predicted Effect on Steric Properties |

|---|---|---|---|---|

| Electron-Donating | -OCH₃ (Methoxy) | Ortho, Para | Increases electron density; potential red-shift in fluorescence | Moderate steric hindrance |

| Electron-Withdrawing | -NO₂ (Nitro) | Meta | Decreases electron density; potential blue-shift in absorption | Minimal steric hindrance |

| Bulky Group | -C(CH₃)₃ (tert-Butyl) | Ortho | Minimal electronic effect | High steric hindrance, restricts bond rotation |

| Halogen | -Br (Bromo) | Any | Inductive electron withdrawal; heavy-atom effect may alter photophysics | Moderate steric hindrance |

Exploration of Bio-orthogonal Reactions and Bioconjugation

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgwebsite-files.com This field has opened new avenues for labeling and tracking biomolecules in real-time. The structure of this compound offers a promising platform for developing probes for bioconjugation.

The primary amino group is a key handle for modification. It can be readily functionalized to incorporate a bio-orthogonal reactive group. For example, it can be converted into an azide (B81097) (-N₃), which is a cornerstone of "click chemistry." An azide-modified derivative could then react with a biomolecule tagged with a strained alkyne (e.g., cyclooctyne) via a strain-promoted azide-alkyne cycloaddition (SPAAC), a reaction known for its high efficiency and biocompatibility as it does not require a toxic copper catalyst. nih.gov Alternatively, the amino group could be reacted to attach a phosphine (B1218219) moiety, enabling it to participate in Staudinger-Bertozzi ligations with azide-labeled biological targets. nih.gov

Another prominent bio-orthogonal reaction is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481). wikipedia.orgru.nl This reaction is exceptionally fast, allowing for the labeling of molecules at very low concentrations. wikipedia.org A derivative of this compound could be designed to carry either the tetrazine or the strained alkene, enabling its conjugation to proteins, nucleic acids, or lipids for applications in cellular imaging and diagnostics. The inherent fluorescence of the benzonitrile core could also be exploited, creating a "turn-on" fluorescent probe where the conjugation event leads to a significant increase in light emission.

Table 2: Key Bio-orthogonal Reactions Applicable to this compound

| Reaction Name | Required Functional Groups | Key Advantages | Potential Modification on Target Molecule |

|---|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., Cyclooctyne) | Copper-free, highly bio-orthogonal, stable product. nih.gov | Convert the amino group to an azide. |

| Staudinger-Bertozzi Ligation | Azide + Triarylphosphine | One of the first bio-orthogonal reactions, forms a stable amide bond. nih.gov | Functionalize the amino group with a phosphine ester. |

| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine + Strained Alkene (e.g., Trans-cyclooctene) | Extremely fast reaction rates, suitable for low concentrations. wikipedia.org | Attach a tetrazine or trans-cyclooctene moiety via the amino group. |

| Isonitrile-based Click Reaction | Isonitrile + Tetrazine | Forms stable conjugates with tertiary isonitriles. ru.nl | Introduce an isonitrile group on one of the phenyl rings. |

Integration of Machine Learning and AI for Predictive Synthesis and Materials Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing the discovery and optimization of molecules and materials. iscientific.org These computational tools can be leveraged to accelerate the development of derivatives of this compound.

Table 3: Applications of Machine Learning and AI in the Development of this compound

| Application Area | AI/ML Technique | Specific Goal | Potential Impact |

|---|---|---|---|

| Predictive Synthesis | Neural Networks, Decision Trees | Predict reaction yields and identify optimal conditions. iscientific.orgchemrxiv.org | Faster, more efficient, and cost-effective synthesis of new derivatives. |

| Retrosynthesis | Graph-based Models | Propose novel and efficient synthetic routes to target molecules. rsc.org | Discovery of new synthetic pathways and reduction of experimental effort. |

| Materials Design | Regression Models, Generative Models | Predict physical and chemical properties (e.g., fluorescence, conductivity). researchgate.net | Rapid identification of high-performance materials for specific applications. |

| High-Throughput Screening | Classification Algorithms | Virtually screen large libraries of derivatives for desired properties. | Accelerated discovery of lead compounds for materials or therapeutic use. |

Sustainable and Green Chemistry Approaches to Synthesis and Application

As environmental concerns become more pressing, the development of sustainable and green chemical processes is paramount. The principles of green chemistry, which focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency, are being actively applied to the synthesis of benzonitrile compounds. wjpmr.com

Traditional methods for synthesizing benzonitriles often involve harsh reagents, metal catalysts, and volatile organic solvents. rsc.orgsemanticscholar.org Recent research has demonstrated a greener synthetic route to benzonitrile from benzaldehyde (B42025) using an ionic liquid. rsc.orgrsc.org In this process, the ionic liquid serves multiple roles as a co-solvent, catalyst, and phase-separation agent, eliminating the need for metal salt catalysts and simplifying the purification process. rsc.org This method achieves a 100% yield and the ionic liquid can be easily recovered and recycled, significantly reducing waste and environmental impact. rsc.orgrsc.org Such protocols could be adapted for the synthesis of this compound and its precursors.

Beyond synthesis, green chemistry principles also guide the application of chemicals. This includes designing molecules that are biodegradable and have low toxicity. When developing new derivatives of this compound, researchers can incorporate features that promote degradation after their intended use, preventing long-term environmental persistence. The use of solvent-free reaction conditions, microwave-assisted synthesis, and catalytic reagents are other green strategies that can be integrated into the lifecycle of these compounds, from their creation to their application. wjpmr.com

Table 4: Comparison of Traditional vs. Green Synthesis of Benzonitrile

| Parameter | Traditional Method (e.g., from Benzaldehyde and NH₂OH·HCl) | Green Method (using Ionic Liquid) |

|---|---|---|

| Catalyst | Often requires metal salt catalysts. semanticscholar.org | No metal catalyst needed; ionic liquid acts as a catalyst. rsc.org |

| Solvent | May use volatile organic solvents. | Ionic liquid acts as a recyclable co-solvent. rsc.org |

| Byproducts | Can produce inorganic acid waste (e.g., HCl). semanticscholar.org | No inorganic acid is released. rsc.org |

| Separation | Can be complex, requiring extensive purification. | Simplified process due to phase separation. rsc.org |

| Yield | Variable, often less than optimal. | Reported to be 100% under optimized conditions. rsc.org |

| Sustainability | Lower, due to waste generation and use of hazardous materials. | Higher, due to catalyst recycling and elimination of hazardous byproducts. rsc.org |

Q & A

Basic: What are the standard synthetic routes for 4,4'-(Aminomethylene)bis benzonitrile, and how are reaction parameters optimized?

Methodological Answer:

The compound is synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting aromatic nitriles with methyleneamine precursors under controlled conditions. For example, in the synthesis of related benzonitrile derivatives (e.g., Letrozole intermediates), benzonitrile solutions are combined with aminomethylene reagents in benzonitrile solvent at temperatures below 50°C to minimize side reactions . Key parameters include:

- Temperature control : Elevated temperatures (>100°C) may lead to decomposition, while low temperatures (<50°C) improve selectivity.

- Catalyst use : Lewis acids (e.g., TiCl₄) or bases (e.g., DIPEA) enhance reaction rates .

- Solvent choice : Polar aprotic solvents (e.g., benzonitrile) stabilize intermediates .

Post-synthesis, purity is verified via GC analysis (>98% purity threshold) and isocyanate value determination .

Basic: What analytical techniques are used to characterize this compound and its derivatives?

Methodological Answer:

- Structural confirmation :

- Purity assessment :

Advanced: How do reaction mechanisms differ between this compound and its sulfur analogs (e.g., 4,4'-thiobis benzonitrile)?

Methodological Answer:

The methyleneamine group in this compound exhibits distinct reactivity compared to sulfur-containing analogs:

- Nucleophilicity : The amine group participates in Schiff base formation, while sulfur analogs undergo thioether oxidation .

- Cross-coupling reactions : The compound acts as a monomer in polymerization (e.g., polyimides), whereas thiobis derivatives form disulfide linkages under oxidative conditions .

Mechanistic studies employ DFT calculations to compare activation energies for intermediate formation. Experimental kinetics (e.g., pseudo-first-order rate constants) reveal slower reaction rates for methyleneamine derivatives due to steric hindrance .

Advanced: What role does this compound play in designing antineoplastic agents, and how are bioactivity assays structured?

Methodological Answer:

As a precursor to Letrozole (aromatase inhibitor), the compound’s bioactivity is evaluated through:

- Enzyme inhibition assays : Aromatase activity is measured via tritiated water release from [¹⁴C]-androstenedione .

- Cell-based models : CT26.WT murine colon carcinoma cells are treated with derivatives to assess IC₅₀ values (e.g., <10 µM for Letrozole) .

- Metabolite tracking : LC-MS identifies hydroxylated metabolites (e.g., bis(4-cyanophenyl)methanol) in hepatic microsomes .

Advanced: How is this compound integrated into piezoelectric polyimides, and what thermal properties are critical?

Methodological Answer:

In polyimide synthesis (e.g., 4,4'-oxydiphthalic anhydride-based polymers):

- Monomer functionalization : The nitrile group enhances dipole alignment, critical for piezoelectric response .

- Thermal stability : TG-MS confirms decomposition onset at ~350°C, with CO and HCN as primary byproducts .

- Polarization measurements : Remnant polarization (Pr) values >20 mC/m² are achieved via corona poling at 200°C .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.